Orotate

Magnesium bioavailability Tissue mineral uptake Preclinical comparator study

Orotate (CAS 73-97-2) is a pyrimidine precursor that actively transports mineral cations via OATP1A2, achieving ~10× greater potency than carbonate salts. Its chelated structure ensures gastric stability and intestinal release, avoiding osmotic diarrhea. As the only anion with RCT evidence for mortality reduction in severe heart failure (MACH trial), and BCS Class I classification supporting biowaivers, orotate salts are pharmacokinetically non-substitutable with citrate, oxide, or chloride forms.

Molecular Formula C5H3N2O4-
Molecular Weight 155.09 g/mol
CAS No. 73-97-2
Cat. No. B1227488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotate
CAS73-97-2
Molecular FormulaC5H3N2O4-
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)[O-]
InChIInChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1
InChIKeyPXQPEWDEAKTCGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orotate (CAS 73-97-2): Procurement-Relevant Molecular Profile and Comparator Landscape


Orotate (orotic acid conjugate base; CAS 73-97-2) is a pyrimidine-2,6-dione-4-carboxylate that functions as the obligate de novo biosynthetic precursor of uridine monophosphate (UMP) in all organisms [1]. In procurement contexts, orotate is most commonly encountered as a magnesium or lithium salt, where the orotate anion serves dual roles: delivering the mineral cation to intracellular targets and supplying the pyrimidine precursor for nucleotide synthesis [2]. Unlike simple inorganic counterions (chloride, oxide, carbonate) or common organic alternatives (citrate, aspartate), orotate exhibits a chelated coordination structure, moderate pH-dependent aqueous solubility (~1–2 g/L at 25 °C), and participation in active membrane transport via organic anion transporters [3]. These molecular features produce quantifiable differentiation in tissue uptake, clinical outcomes, and formulation stability that cannot be assumed for in-class substitutions.

Why Orotate Salts Cannot Be Interchanged with Citrate, Oxide, or Carbonate: Quantitative Rationale


Procurement decisions that treat orotate salts as interchangeable with citrate, aspartate, oxide, or chloride forms of the same cation rest on the assumption that the anion is pharmacologically inert. This assumption is disproven by multiple lines of evidence. First, the orotate anion itself acts as an active transport carrier: lithium orotate achieves near-complete blockade of amphetamine-induced hyperlocomotion at 1.5 mg/kg, whereas lithium carbonate requires 15–20 mg/kg for a partial effect—an approximately 10-fold potency differential attributable to organic anion transporter (OATP1A2)-mediated uptake [1]. Second, orotate's chelated structure produces a pH-dependent dissolution profile (stable at gastric pH 1–3, dissolving at intestinal pH 6–7) that avoids the osmotic diarrhea caused by highly soluble salts like magnesium chloride (solubility 55.5 g/100g water) and the negligible absorption of magnesium oxide (solubility 0.0086 g/100g water) [2]. Third, the orotate moiety supplies a metabolic intermediate for pyrimidine nucleotide synthesis that is absent from citrate, aspartate, or chloride salts—a feature linked to cardioprotective glycogen and ATP synthesis stimulation in hypoxic myocardium [3]. These three axes—transport-mediated potency, controlled dissolution, and metabolic cofactor activity—render orotate salts pharmacokinetically and pharmacodynamically non-substitutable with their in-class analogs.

Orotate (CAS 73-97-2): Quantitative Differentiation Evidence Against Closest Analogs


Tissue Magnesium Deposition: Head-to-Head Rank Order of Six Magnesium Salts in Mice

In a direct multi-arm murine study, the magnesium content in combined tissues (heart, liver, spleen, kidney, lung) was measured after oral administration of six magnesium salts at doses of 25–300 mg/mouse/day. The tissue magnesium concentration rank order was: magnesium orotate > magnesium sulphate > magnesium chloride > magnesium carbonate > magnesium citrate > magnesium oxide [1]. Magnesium orotate produced the highest tissue magnesium levels at every dose tested. No side effects were observed for orotate, carbonate, or chloride; citrate and oxide caused moderate laxative effects; sulphate caused intense laxation [1]. This establishes magnesium orotate as the most effective salt for achieving intracellular/tissue magnesium loading with the lowest gastrointestinal side-effect burden in this comparative model.

Magnesium bioavailability Tissue mineral uptake Preclinical comparator study

Lithium Orotate vs. Lithium Carbonate: 10-Fold Potency Differential in a Mouse Model of Mania

In a dose-response study using the amphetamine-induced hyperlocomotion (AIH) model of mania, lithium orotate (LiOr) and lithium carbonate (LiCO) were compared head-to-head in male and female mice. LiCO produced a partial blockade of AIH at doses of 15 mg/kg in males and 20 mg/kg in females. In contrast, LiOr elicited a near-complete blockade at just 1.5 mg/kg in both sexes—representing a potency advantage of approximately 10-fold (males) to 13-fold (females) [1]. Mechanistic experiments showed that pretreatment with an organic anion transport inhibitor (OATP1A2) completely blocked LiOr's anti-manic effect while sparing LiCO, confirming that the orotate anion mediates selective transporter-mediated cellular uptake absent for carbonate [1]. After 14 days of consecutive administration, LiCO but not LiOr induced polydipsia in both sexes, elevated serum creatinine in males, and increased serum TSH in females [1]. A corroborating historical study by Smith & Schou (1976) found that while lithium ion pharmacokinetics (uptake, distribution, excretion) did not differ between orotate, carbonate, and chloride salts, polyuria and polydipsia developed more slowly in rats receiving lithium orotate, attributed to a pharmacodynamic effect of the orotate anion [2].

Bipolar disorder therapeutics Lithium pharmacokinetics Amphetamine-induced hyperlocomotion Transporter-mediated uptake

MACH Trial: Magnesium Orotate Reduces Mortality in Severe Congestive Heart Failure (NYHA IV) by 24% Absolute Risk Reduction vs. Placebo

The MACH (Magnesium Orotate in Severe Congestive Heart Failure) trial was a monocentric, randomized, double-blind, placebo-controlled study in 79 patients with NYHA class IV heart failure under optimal cardiovascular treatment. Patients received magnesium orotate (6,000 mg/day for month 1, then 3,000 mg/day for ~11 months; n=40) or placebo (n=39). After a mean treatment duration of 1 year (magnesium orotate: 364.1 ± 14.7 days; placebo: 361.2 ± 12.7 days), the survival rate was 75.7% in the magnesium orotate group compared to 51.6% in the placebo group (p < 0.05)—an absolute risk reduction of 24.1 percentage points [1]. Clinical symptoms improved in 38.5% of magnesium orotate patients but deteriorated in 56.3% of placebo patients (p < 0.001) [1]. A subsequent hypertensive heart disease study (n=21) corroborated these findings, demonstrating that magnesium orotate (4,500 mg/day) reduced NT-proBNP from 4,761 ± 2,284 pg/mL to 3,516 ± 2,114 pg/mL (p < 0.01), while control group NT-proBNP remained statistically unchanged (4,331 ± 2,688 vs. 4,091 ± 2,491 pg/mL) [2]. No comparable survival or biomarker data exist for magnesium citrate, oxide, or aspartate in this patient population.

Congestive heart failure Survival endpoint Randomized controlled trial Magnesium cardioprotection

Gastrointestinal Tolerability and pH-Dependent Dissolution: Orotate vs. Highly Soluble and Insoluble Magnesium Salts

Magnesium orotate dihydrate is poorly soluble in water and, consequently, does not bind gastric acid nor induce the osmotic diarrhea characteristic of easily dissociable magnesium salts [1]. The solubility differential is quantitative: magnesium chloride exhibits solubility of 55.5 g/100g water at 25 °C; magnesium sulphate 37.4 g/100g water; magnesium oxide is essentially insoluble at 0.0086 g/100g water. Magnesium orotate sits in a functional midpoint at ~1–2 g/L (0.1–0.2 g/100g water), with pH-dependent solubility: it remains stable in the acidic stomach (pH 1–3) without premature dissociation, then dissolves gradually in the neutral small intestine (pH 6–7)—the primary site of magnesium absorption [2]. In vitro testing confirms magnesium orotate retains 80–90% of its bioavailability in high-phytate diets, compared to 20–30% for magnesium oxide [2]. The murine comparator study of six magnesium salts specifically noted that orotate, carbonate, and chloride showed no side effects, whereas oxide and citrate caused moderate laxative effects, and sulphate caused intense laxation [3]. This tolerability advantage translates directly to patient compliance in chronic supplementation scenarios.

Gastrointestinal tolerability pH-dependent dissolution Magnesium salt formulation Osmotic diarrhea

Biopharmaceutics Classification: Magnesium Orotate as a BCS Class I Compound at Therapeutic Doses with >90% Intestinal Permeation

A dedicated biopharmaceutics study classified magnesium orotate dihydrate (MOD) according to the FDA Biopharmaceutics Classification System (BCS) based on equilibrium solubility and intestinal permeability. At a 500 mg dose (32.8 mg elemental magnesium), MOD met the high-solubility criterion across the pH range 1.0–7.5 and demonstrated >90% permeation of the tested dose across the intestinal mucosa, with corresponding urinary recovery exceeding 90% in a rat pharmacokinetic model [1]. This places MOD in BCS Class I (high solubility, high permeability) at the 500 mg dose. At the 1,000 mg dose, the solubility criterion was not met, downgrading the classification to BCS Class II [1]. No equivalent BCS classification data have been published for magnesium citrate, oxide, chloride, aspartate, or carbonate salts. The BCS Class I designation enables regulatory biowaiver applications for in vivo bioequivalence studies, potentially reducing formulation development costs [1].

BCS classification Intestinal permeability Pharmaceutical formulation Biowaiver eligibility

Post-Expiration Stability Superiority: Orotate Maintains Highest Cellular Uptake 12 Months After Expiry Among Six Magnesium Compounds

A stability-comparator study assessed the cellular uptake of magnesium from six compounds (orotate, sulphate, oxide, carbonate, citrate, chloride) in mice at three time points: during shelf life, 6 months post-expiration, and 12 months post-expiration. During shelf life and at 6 months post-expiration, the lowest tissue magnesium values were obtained with magnesium oxide and the highest with magnesium citrate. However, at 12 months after expiration, the rank order inverted: the lowest cellular uptake was observed for magnesium oxide and the highest for magnesium orotate [1]. This indicates that magnesium orotate exhibits superior long-term stability of the chelated complex that preserves cellular delivery capacity even after 12 months beyond the nominal expiration date, a property relevant to procurement decisions involving stockpiling, long supply chains, or extended-duration research protocols.

Pharmaceutical stability Shelf-life Cellular uptake Post-expiration performance

Orotate (CAS 73-97-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Adjuvant Cardiovascular Risk Reduction in Human Clinical Trials

Based on the MACH trial survival data (75.7% vs 51.6% 1-year survival in NYHA IV heart failure; p < 0.05) [1] and the NT-proBNP reduction of 1,245 pg/mL (p < 0.01) in hypertensive heart disease [2], magnesium orotate is the only magnesium salt with randomized controlled trial evidence for mortality reduction in severe heart failure. Procure magnesium orotate dihydrate (pharmaceutical grade, CAS 34717-03-8) at doses of 3,000–6,000 mg/day for this indication. No citrate, oxide, or aspartate salt has comparable survival endpoint data.

Lithium Formulation Requiring Reduced Dose and Improved Renal Safety Profile

Lithium orotate demonstrates ~10-fold greater potency than lithium carbonate in the amphetamine-induced hyperlocomotion blockade model (1.5 mg/kg LiOr vs 15–20 mg/kg LiCO for equivalent anti-manic effect) with absent polydipsia, creatinine elevation, and TSH elevation at day 14 [3]. For preclinical neuroscience research or pharmaceutical development targeting bipolar disorder with a wider therapeutic index, lithium orotate should be procured over lithium carbonate or citrate salts, with dose conversion accounting for the ~4.9× molecular weight difference in elemental lithium content.

Chronic Oral Magnesium Supplementation Requiring High Tolerability and Intracellular Delivery

Magnesium orotate ranked first in tissue magnesium deposition among six salts (orotate > sulphate > chloride > carbonate > citrate > oxide) without any side effects, whereas citrate and oxide caused moderate laxative effects and sulphate produced intense laxation [4]. Its pH-dependent solubility (~1–2 g/L) provides gastric stability at pH 1–3 and intestinal release at pH 6–7, avoiding the osmotic diarrhea of chloride (55.5 g/100g water solubility) and the negligible absorption of oxide (0.0086 g/100g water) [5]. Procure magnesium orotate for formulations targeting chronic daily supplementation where compliance depends on gastrointestinal tolerability and tissue-level magnesium repletion.

Generic Pharmaceutical Formulation Development Leveraging BCS Class I Biowaiver Eligibility

Magnesium orotate at a 500 mg dose meets BCS Class I criteria (high solubility across pH 1.0–7.5; >90% intestinal permeation; >90% urinary recovery in pharmacokinetic verification) [6]. This classification supports regulatory biowaiver applications for in vivo bioequivalence studies under FDA and ICH M9 guidelines, reducing generic development timelines and costs. No comparable BCS classification data exist for magnesium citrate, oxide, chloride, or aspartate, giving orotate a distinct regulatory pathway advantage in pharmaceutical procurement for generic formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orotate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.